4,6-Dichloro-3-methoxy-2-methylpyridine

Description

Chemical Identity and Classification

4,6-Dichloro-3-methoxy-2-methylpyridine is classified under the Chemical Abstracts Service registry number 1019929-89-5, establishing its unique chemical identity within the global chemical database. The compound belongs to the broader class of halogenated pyridine derivatives, specifically categorized as a dichlorinated methoxy-substituted methylpyridine. Its molecular formula is definitively established as C₇H₇Cl₂NO, with a molecular weight of 192.04 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting the precise positioning of substituents on the pyridine ring.

The compound is officially catalogued under the MDL number MFCD11847534, providing an additional layer of chemical identification. Within the broader classification system, it falls under the Harmonized System Code 2933399990, which encompasses other heterocyclic compounds containing nitrogen hetero-atoms. The European Community number, while not consistently reported across all sources, places it within the regulated chemical inventory for commercial and research applications. This comprehensive identification system ensures precise communication and regulatory compliance across international chemical commerce and research activities.

Table 1: Chemical Identification Data

Historical Context in Pyridine Chemistry

The development of this compound must be understood within the broader historical evolution of pyridine chemistry, which began with the seminal work of Thomas Anderson in 1849. Anderson, a Scottish chemist, first identified pyridine through high-temperature heating of animal bones, establishing the foundation for heterocyclic nitrogen chemistry. The naming of pyridine itself reflects its fiery discovery conditions, deriving from the Greek word "pyr" meaning fire. This historical foundation laid the groundwork for the systematic exploration of pyridine derivatives that would eventually lead to compounds like this compound.

The structural elucidation of pyridine was achieved through the collaborative yet competitive work of Wilhelm Körner and James Dewar in the 1860s and 1870s. Their determination that pyridine structure derived from benzene through nitrogen substitution provided the theoretical framework for understanding substituted pyridine derivatives. Arthur Rudolf Hantzsch's 1881 synthesis method, though initially low-yielding, represented the first systematic approach to pyridine derivative preparation. The subsequent development by Aleksei Chichibabin in 1924 of more efficient synthetic methods established industrial-scale pyridine chemistry, creating the technological foundation necessary for complex derivatives like this compound.

The evolution toward multiply-substituted pyridines required advances in selective halogenation and alkoxylation techniques. The development of phosphorus pentachloride and thionyl chloride as selective chlorinating agents enabled the precise introduction of chlorine atoms at specific positions on the pyridine ring. The historical progression from simple pyridine to complex derivatives like this compound represents over 150 years of methodological refinement in heterocyclic chemistry. This historical trajectory demonstrates the cumulative nature of chemical knowledge, where each advancement in synthetic methodology enabled increasingly sophisticated molecular architectures.

Significance in Heterocyclic Organic Chemistry

This compound occupies a position of considerable significance within heterocyclic organic chemistry, serving multiple roles that extend from fundamental research to practical pharmaceutical applications. The compound functions as a crucial intermediate in the synthesis of pantoprazole, a proton pump inhibitor medication widely used for treating gastrointestinal disorders caused by Helicobacter pylori. This pharmaceutical application demonstrates the practical importance of complex pyridine derivatives in medicinal chemistry and highlights the direct connection between heterocyclic chemistry research and therapeutic drug development.

The synthetic utility of this compound extends beyond its role as a pharmaceutical intermediate. The compound serves as a versatile building block in organic synthesis due to its multiple reactive sites. The presence of chlorine atoms at the 4 and 6 positions provides electrophilic centers that can undergo nucleophilic substitution reactions, while the methoxy group at position 3 offers additional functionalization opportunities. This combination of reactive functionalities makes the compound valuable for constructing more complex molecular architectures through systematic chemical transformations.

The compound also serves as an important model system for understanding electronic effects in substituted pyridines. The electron-withdrawing nature of the chlorine atoms combined with the electron-donating methoxy group creates a complex electronic environment that influences both the reactivity and the physical properties of the molecule. Research into such compounds contributes to the broader understanding of structure-activity relationships in heterocyclic chemistry, informing the design of new compounds with desired properties.

Table 2: Applications in Heterocyclic Chemistry

| Application Area | Specific Role | Significance |

|---|---|---|

| Pharmaceutical Synthesis | Pantoprazole intermediate | Direct therapeutic relevance |

| Synthetic Chemistry | Building block for complex molecules | Versatile reactivity profile |

| Electronic Studies | Model for substituent effects | Fundamental research applications |

| Industrial Chemistry | Intermediate for agrochemicals | Commercial applications |

Structural Features and Molecular Architecture

The molecular architecture of this compound reflects a sophisticated arrangement of functional groups that collectively define its chemical behavior and biological activity. The pyridine ring system provides the foundational aromatic framework, characterized by six carbon atoms and one nitrogen atom arranged in a planar, conjugated structure. The nitrogen atom contributes to the aromatic system while maintaining a lone pair of electrons that projects outward from the ring plane, creating a site for potential coordination or protonation.

The substitution pattern on the pyridine ring creates a unique electronic environment that significantly influences the compound's properties. The chlorine atoms at positions 4 and 6 serve as electron-withdrawing groups, reducing the electron density of the aromatic system and increasing the electrophilicity of the ring. These halogen substituents also introduce steric bulk that can influence molecular interactions and conformational preferences. The methoxy group at position 3 provides an electron-donating effect through resonance, partially counteracting the electron-withdrawal of the chlorine atoms and creating a complex electronic balance within the molecule.

The methyl group at position 2 contributes both steric and electronic effects to the overall molecular architecture. Sterically, this substituent occupies space adjacent to the pyridine nitrogen, potentially influencing the accessibility of the nitrogen lone pair for coordination reactions. Electronically, the methyl group provides a weak electron-donating effect through hyperconjugation, further modulating the electronic properties of the aromatic system. The combination of these substituents creates a molecular architecture that balances electron-withdrawing and electron-donating effects while introducing specific steric constraints.

The three-dimensional structure of this compound can be characterized as essentially planar for the pyridine ring with substituents projecting above and below this plane. The methoxy group maintains coplanarity with the aromatic system to maximize resonance interactions, while the chlorine atoms and methyl group adopt positions that minimize steric repulsion. This molecular geometry influences both the physical properties of the compound, such as its solid-state packing and solubility characteristics, and its chemical reactivity patterns in various synthetic transformations.

Table 3: Structural Parameters

| Structural Feature | Description | Chemical Impact |

|---|---|---|

| Pyridine Ring | Six-membered aromatic heterocycle | Foundation for electronic properties |

| 4,6-Dichloro Substitution | Electron-withdrawing halogen atoms | Increases electrophilicity |

| 3-Methoxy Group | Electron-donating through resonance | Modulates electronic balance |

| 2-Methyl Substitution | Weak electron-donating alkyl group | Provides steric and electronic effects |

| Molecular Planarity | Essentially planar aromatic system | Influences physical properties |

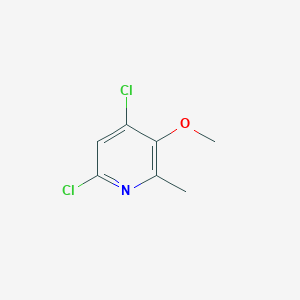

Structure

2D Structure

Properties

IUPAC Name |

4,6-dichloro-3-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWSMBKVLHIECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 4-chloro-3-methoxy-2-methylpyridine to N-oxide derivatives

A patented method describes the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide , a closely related derivative, which can be considered a step in functionalizing the pyridine ring for further transformations.

- Step 1: Preparation of phosphotungstic acid solution (20-30% mass concentration) in neutral or weakly acidic water.

- Step 2: Slow addition of 4-chloro-3-methoxy-2-methylpyridine (200-250 parts by weight) to the phosphotungstic acid solution under stirring.

- Step 3: Heating the mixture to 85-90°C and dropwise addition of hydrogen peroxide (35% concentration) at a controlled rate (50-65 parts by weight per hour).

- Step 4: Maintaining the reaction at 83-88°C for 5-10 hours.

- Step 5: Cooling, pH adjustment to 7-9 with dilute alkali, extraction with dichloromethane, drying, and solvent removal to isolate the N-oxide product.

This method optimizes oxidation with mild conditions and good yield, which may be applicable or adaptable for preparing related chlorinated methoxy methylpyridines.

Selective Nucleophilic Substitution on Dichloropyridines

Research on related pyridine derivatives (e.g., 2,6-dichloropyridines) shows that selective substitution at the 3-position with methoxy groups can be achieved through nucleophilic aromatic substitution (SNAr) reactions:

- Starting from 2,6-dichloropyridine derivatives , selective substitution with methoxide ions or other nucleophiles can introduce methoxy groups at the 3-position.

- Methyl groups at the 2-position are often introduced by starting from appropriately methyl-substituted pyridines or via methylation reactions.

- The regioselectivity is controlled by reaction conditions such as temperature, solvent (e.g., DMF), and choice of base.

This approach suggests that 4,6-dichloro-3-methoxy-2-methylpyridine can be synthesized by starting with a 2-methylpyridine core, chlorinating at the 4 and 6 positions, and introducing the methoxy group at the 3 position via nucleophilic substitution.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Parameters | Outcome/Notes |

|---|---|---|---|

| 1 | Phosphotungstic acid solution (20-30%) | Dissolved in neutral/weak acid water | Catalyst for oxidation |

| 2 | 4-chloro-3-methoxy-2-methylpyridine (200-250 parts) | Stirring, slow addition | Ensures homogeneous mixing |

| 3 | Hydrogen peroxide (35%, 300-380 parts) | Dropwise addition at 50-65 parts/hr | Oxidation to N-oxide |

| 4 | Heating at 83-90°C for 5-10 hours | Temperature control critical | Reaction completion |

| 5 | pH adjustment to 7-9 with dilute alkali | Sodium hydroxide solution | Neutralization and extraction preparation |

| 6 | Extraction with dichloromethane | Organic solvent extraction | Isolation of product |

| 7 | Drying with anhydrous sodium sulfate | Removal of water | Purification step |

| 8 | Evaporation under reduced pressure | Solvent removal | Final product isolation |

Research Findings and Optimization Notes

- The use of phosphotungstic acid as a catalyst enhances oxidation efficiency and selectivity for pyridine N-oxides, which can be intermediates for further functionalization.

- Controlled addition of hydrogen peroxide prevents over-oxidation and degradation of the pyridine ring.

- Maintaining reaction temperature between 83-90°C optimizes yield and reduces side reactions.

- pH adjustment and solvent extraction steps are critical for product purity.

- Alternative nucleophilic substitution reactions on dichloropyridine derivatives enable regioselective introduction of methoxy groups, which is essential for synthesizing 3-methoxy substituted pyridines.

- Methylation at the 2-position is typically achieved before or after chlorination depending on the synthetic route.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 4,6-dichloro-3-hydroxy-2-methylpyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

4,6-Dichloro-3-methoxy-2-methylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and create complex molecules. The exact molecular pathways and targets depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5)

- Structural Differences : Lacks a chlorine atom at position 6.

- Impact: Reactivity: The mono-chloro derivative is less electrophilic, reducing its susceptibility to nucleophilic aromatic substitution compared to the dichloro analog. Physicochemical Properties: Lower molecular weight (C7H8ClNO vs.

- Applications : Used in smaller-molecule syntheses where steric hindrance from a second chlorine is undesirable.

2-Chloro-3-methoxy-6-methylpyridine (CAS 204378-42-7)

- Structural Differences : Chlorine at position 2 instead of 4 and 6.

- Impact :

- Electronic Effects : The chlorine at position 2 directs electrophilic substitution to position 5, whereas in the target compound, chlorines at 4 and 6 deactivate positions 2 and 5.

- Steric Effects : Methyl at position 6 introduces different steric constraints in reactions involving the pyridine nitrogen .

4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3)

- Core Structure : Pyrimidine (two nitrogen atoms at positions 1 and 3) vs. pyridine (one nitrogen).

- Impact :

- Reactivity : Pyrimidines are more electron-deficient, favoring nucleophilic attacks at positions 4 and 6. This compound is a key intermediate in dasatinib (anticancer drug) synthesis, with a chlorination yield of 69.55% under optimized conditions .

- Solubility : Pyrimidine derivatives often exhibit lower solubility in polar solvents compared to pyridines due to increased symmetry and intermolecular interactions.

6-Chloro-2-methoxy-3-nitropyridine (CAS 934180-48-0)

- Functional Groups : Nitro group at position 3.

- Impact :

2-(Chloromethyl)-4-methoxypyridine Hydrochloride (CAS 62734-08-1)

- Structural Differences : Chloromethyl group at position 2.

- Impact: Reactivity: The chloromethyl group enables alkylation reactions, offering a route to quaternary ammonium salts or ethers. The target compound lacks this reactive site, limiting its utility in such transformations . Physicochemical Properties: Hydrochloride salt form enhances solubility in polar solvents like water or ethanol.

Comparative Data Table

Biological Activity

4,6-Dichloro-3-methoxy-2-methylpyridine is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides an overview of its biological mechanisms, effects on various organisms, and potential applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring with two chlorine atoms at the 4 and 6 positions, a methoxy group at the 3 position, and a methyl group at the 2 position. Its molecular formula is C_7H_7Cl_2N\O , and it possesses electrophilic characteristics due to the electron-withdrawing chlorine atoms, making it reactive towards nucleophiles.

This compound interacts with various biological macromolecules, influencing enzyme activity and cellular processes. The primary mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases by binding to their active sites, preventing phosphorylation of target proteins. This inhibition disrupts critical signaling pathways involved in cell growth and survival, particularly in cancer cells.

- Receptor Modulation : It acts as a ligand for certain receptors, which could lead to alterations in gene expression and metabolic pathways.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth by inducing apoptosis through kinase inhibition. The IC50 values varied depending on the cell type, indicating selective cytotoxicity.

Case Study 2: Enzyme Interaction

Research exploring the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This property is particularly relevant for assessing drug interactions and metabolic pathways in pharmacological contexts.

Toxicological Profile

The compound's toxicity has been evaluated through various studies assessing acute and chronic effects on different species:

Q & A

Q. What are the common synthetic routes for preparing 4,6-Dichloro-3-methoxy-2-methylpyridine?

A typical approach involves nucleophilic substitution reactions on pre-functionalized pyridine scaffolds. For example, chlorination of methoxy-substituted pyridines using reagents like phosphorus oxychloride (POCl₃) under reflux conditions can introduce chloro groups. Methylation at the 2-position may employ methyl iodide (CH₃I) in the presence of a base (e.g., NaH) . Purification often requires column chromatography or recrystallization. Note that steric and electronic effects of substituents (e.g., methoxy at C3) influence reaction efficiency, necessitating optimization of temperature and solvent polarity .

Q. How can researchers confirm the structural identity of this compound?

Structural validation combines spectroscopic and chromatographic methods:

- NMR : and NMR identify substituent positions. For instance, methoxy protons resonate at ~3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₇H₆Cl₂NO: calc. 190.98).

- UV/Vis Spectroscopy : Absorbance maxima (λmax) correlate with conjugation patterns; substituents like chloro and methoxy shift λmax due to electron-withdrawing/donating effects .

Advanced Research Questions

Q. How do the positions of chloro and methoxy substituents affect the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro groups (C4 and C6) activate the pyridine ring toward nucleophilic attack, while the methoxy group (C3) exerts an electron-donating effect, directing reactivity to specific positions. Computational studies (e.g., DFT calculations) can map electron density distributions to predict regioselectivity. For example, C2-methylation may proceed more readily due to reduced steric hindrance compared to C3 or C4 . Experimental validation via kinetic studies under varying conditions (solvent, temperature) is critical .

Q. What are the challenges in analyzing the stability of this compound under various pH conditions?

Stability studies require monitoring degradation products via HPLC or LC-MS. Key challenges include:

- Hydrolysis : Chloro groups are susceptible to hydrolysis under basic conditions (pH > 9), forming hydroxyl derivatives.

- Oxidative Degradation : Methoxy groups may oxidize to carbonyls under acidic or oxidative conditions.

- Storage : Long-term stability is pH-dependent; neutral buffers (pH 7–8) and inert atmospheres (N₂) are recommended to minimize decomposition .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking and molecular dynamics (MD) simulations can model interactions with target proteins (e.g., enzymes or receptors). For instance:

- Docking : Identify binding poses in active sites (e.g., CYP enzymes) using software like AutoDock. The chloro and methoxy groups may form halogen bonds or hydrogen bonds with residues like histidine or aspartate .

- QSAR : Quantitative structure-activity relationship models correlate substituent properties (ClogP, polar surface area) with inhibitory potency.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., metabolic stability, BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.